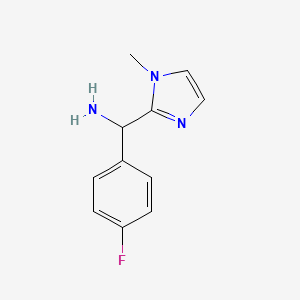

(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

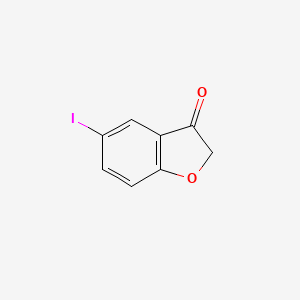

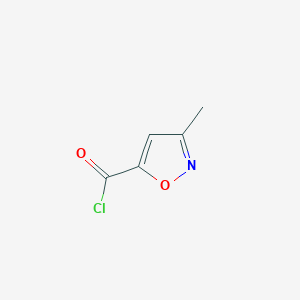

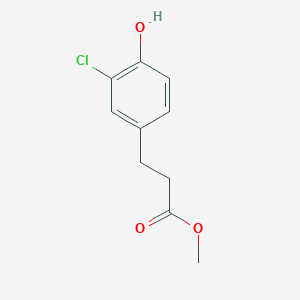

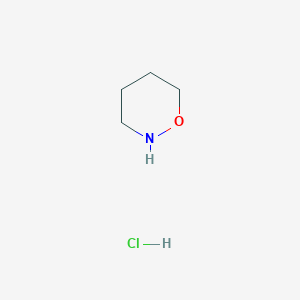

“(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine” is a chemical compound with the molecular formula C11H12FN3. It has a molecular weight of 205.23 g/mol . This compound is used in various scientific experiments.

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12FN3/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8/h2-7,10H,13H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.23 g/mol . The physical form of this compound is oil .Scientific Research Applications

Pharmacological Inhibition of Cytochrome P450 Isoforms

One application involves the use of structurally related compounds as selective inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors play a crucial role in pharmacokinetics by affecting drug metabolism, potentially preventing drug-drug interactions. The study highlights the importance of developing potent and selective chemical inhibitors to understand the specific involvement of CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Design and Synthesis of Kinase Inhibitors

Another application is in the design and synthesis of kinase inhibitors. Compounds with an imidazole scaffold, similar to the query compound, have been identified as selective inhibitors of the p38 mitogen-activated protein kinase, which is implicated in proinflammatory cytokine release. This research underlines the therapeutic potential of these compounds in treating inflammatory diseases (Scior et al., 2011).

Synthesis of Fluorobiphenyl Compounds

In the field of organic synthesis, the creation of fluorobiphenyl compounds, which serve as intermediates for the production of pharmaceuticals and other chemicals, is noteworthy. Research has focused on developing practical methods for synthesizing these compounds, highlighting the importance of fluorophenyl structures in chemical synthesis (Qiu et al., 2009).

Advances in PET Imaging

Fluorophenyl compounds have also been used in positron emission tomography (PET) imaging for diagnosing and managing brain tumors. The use of such compounds enhances the ability to target specific tumor characteristics, improving diagnostic accuracy and treatment planning (Petrirena et al., 2011).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on compounds with fluorophenyl and imidazole structures underscores their utility in detecting a wide range of analytes. These chemosensors offer high selectivity and sensitivity, demonstrating the broad applicational scope of such compounds in analytical chemistry (Roy, 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

properties

IUPAC Name |

(4-fluorophenyl)-(1-methylimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8/h2-7,10H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLUMZZMIGPTBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585343 |

Source

|

| Record name | 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine | |

CAS RN |

872107-78-3 |

Source

|

| Record name | α-(4-Fluorophenyl)-1-methyl-1H-imidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872107-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1316504.png)

![1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1316519.png)